Rolapitant is a potent, highly selective, long-acting Neurokinin-1 (NK-1) receptor antagonist approved for the prevention of delayed chemotherapy-induced nausea and vomiting (CINV) in adults. Delayed-phase CINV typically occurs >24 hours after chemotherapy treatment and is principally mediated by Neurokinin-1 and its ligand Substance P, which is released in the gut following chemotherapy administration. Neurokinin-1 is also known as Tachykinin Receptor 1 (TACR1), Neurokinin 1 Receptor (NK1R), and Substance P Receptor (SPR). By blocking Substance P from interacting with NK-1 receptors in the gut and the central nervous system, rolapitant prevents late-phase CINV. Unlike other available NK-1 receptor antagonists, rolapitant is not an inhibitor of Cytochrome P450 enzyme CYP3A4 and has a long elimination half-life, allowing a single dose to prevent both acute and late-phase CINV during the first 120 hours post-chemotherapy.
Rolapitant is a Substance P/Neurokinin-1 Receptor Antagonist. The mechanism of action of rolapitant is as a Neurokinin 1 Antagonist, and Cytochrome P450 2D6 Inhibitor, and Breast Cancer Resistance Protein Inhibitor, and P-Glycoprotein Inhibitor.
Rolapitant is an orally available antiemetic agent that is used to prevent cancer chemotherapy related nausea and vomiting. Rolapitant therapy has not been associated with serum enzyme elevations or with instances of clinically apparent liver injury with jaundice.
Rolapitant is an orally bioavailable, centrally-acting, selective, neurokinin 1 receptor (NK1-receptor) antagonist, with potential antiemetic activity. Upon oral administration, rolapitant competitively binds to and blocks the activity of the NK1-receptor in the central nervous system, thereby inhibiting the binding of the endogenous ligand, substance P (SP). This may prevent both SP-induced emesis and chemotherapy-induced nausea and vomiting (CINV). The interaction of SP with the NK1-receptor plays a key role in the induction of nausea and vomiting caused by emetogenic cancer chemotherapy. Compared to other NK1-receptor antagonists, rolapitant has both a more rapid onset of action and a much longer half-life.
See also: Rolapitant Hydrochloride (has salt form).
Rolapitant
CAS No.: 552292-08-7
Cat. No.: VC0005436
Molecular Formula: C25H26F6N2O2
Molecular Weight: 500.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 552292-08-7 |
---|---|
Molecular Formula | C25H26F6N2O2 |
Molecular Weight | 500.5 g/mol |
IUPAC Name | (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one |
Standard InChI | InChI=1S/C25H26F6N2O2/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34)/t16-,22-,23-/m1/s1 |
Standard InChI Key | FIVSJYGQAIEMOC-ZGNKEGEESA-N |
Isomeric SMILES | C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC[C@]2(CC[C@]3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Canonical SMILES | CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4 |
Introduction
Pharmacological Profile and Mechanism of Action
Pharmacodynamic Effects
Substance P binding to NK-1 receptors in the area postrema and nucleus tractus solitarius triggers vomiting via serotonin-independent pathways . Rolapitant achieves >90% central NK-1 receptor occupancy within 4 hours of oral administration, persisting for ≥96 hours due to slow dissociation kinetics (Koff = 2.7 × 10⁻⁴ s⁻¹) . Preclinical models show rolapitant suppresses cisplatin-induced emesis in ferrets at ED₅₀ = 0.1 mg/kg, with maximal efficacy equivalent to 5-HT3 antagonists .
Clinical Efficacy in Chemotherapy-Induced Nausea and Vomiting
Phase III Trial Outcomes
Three randomized, double-blind phase III trials (N=2,445) evaluated rolapitant 180 mg combined with granisetron/dexamethasone versus active control in patients receiving highly emetogenic chemotherapy (HEC):
Trial | Complete Response (Delayed Phase) | Odds Ratio (95% CI) | P-value |
---|---|---|---|
HEC-1 | 73% vs. 58% | 1.9 (1.3–2.7) | 0.0006 |
HEC-2 | 70% vs. 62% | 1.4 (1.0–2.1) | 0.0426 |
Global | 71% vs. 62% | 1.6 (1.2–2.0) | 0.0002 |
Pooled analysis showed rolapitant improved complete response rates across multiple cycles, with 82% maintaining protection in cycle 4 versus 67% for control (P<0.001) . Notably, 68% of rolapitant-treated patients reported no nausea interfering with daily life versus 55% control (P=0.003) .
Subgroup Analyses
-
Age: Efficacy consistent in patients ≥65 years (OR=1.7, 95% CI 1.1–2.6)
-
Sex: Greater benefit in women (OR=1.8 vs. 1.4 men), potentially due to higher NK-1 receptor density
-
Chemotherapy Type: Superiority maintained in both cisplatin (OR=1.6) and carboplatin regimens (OR=1.5)
Pharmacokinetics and Metabolism
Absorption and Distribution
Rolapitant reaches Cmax 4 hours post-dose with 460 L volume of distribution, reflecting extensive tissue penetration . Protein binding is 99.8%, primarily to albumin and α1-acid glycoprotein . Brain-to-plasma ratio in rats is 0.8, confirming CNS access critical for antiemetic efficacy .
Metabolism and Excretion
Primary metabolic pathway involves CYP3A4-mediated oxidation to M19 (C4-pyrrolidine-hydroxylated metabolite), which retains 50% NK-1 affinity . Renal excretion accounts for <1% of clearance, with fecal elimination predominant (77%) . The terminal half-life of 180 hours enables 5-day coverage from a single dose .
Parameter | Value | Source |
---|---|---|
Bioavailability | 100% | |
Tmax | 4 hours | |
AUC₀–∞ | 35,000 ng·h/mL | |
Half-life | 180 hours | |
CL/F | 6.2 L/h |
Emerging Therapeutic Applications
Anxiety and Alcohol Use Disorders
Preclinical studies in Wistar rats demonstrate rolapitant (5 mg/kg i.p.) reduces anxiety-like behaviors (elevated plus maze open arm time +142%) and post-withdrawal alcohol intake (-62%) . These effects correlate with amygdalar NK-1 receptor occupancy >80%, suggesting potential for relapse prevention in substance use disorders .
Postoperative Nausea and Vomiting (PONV)
Although phase II PONV trials were discontinued, pharmacokinetic modeling predicts 90% NK-1 receptor occupancy at 24 hours post-surgery with 70 mg IV rolapitant . This warrants reevaluation given unmet needs in high-risk surgical populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume